molecular formula C14H17BN2O4 B12093211 5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole

5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole

Cat. No.: B12093211
M. Wt: 288.11 g/mol
InChI Key: QZRUEPMHZGNYBD-UHFFFAOYSA-N
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Description

5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound with the following structural formula:

C16H18BNO5\text{C}_{16}\text{H}_{18}\text{BNO}_5 C16​H18​BNO5​

This compound belongs to the indole family and contains a nitro group (NO₂) and a boronic ester group. It has interesting properties and applications in various fields.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-nitroindole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The boronic ester group is introduced during this process.

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The nitro group can undergo oxidation reactions.

    Reduction: Reduction of the nitro group yields an amino group.

    Substitution: The indole ring can undergo substitution reactions.

Common Reagents and Conditions::

    Borylation: Using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source.

    Hydrogenation: To reduce the nitro group.

    Substitution Reactions: Various electrophiles can be used to modify the indole ring.

Major Products:: The major products depend on the specific reaction conditions. For example, borylation leads to the formation of the boronic ester, while reduction produces the corresponding amino compound.

Scientific Research Applications

Chemistry::

    Cross-Coupling Reactions: The boronic ester group allows for versatile cross-coupling reactions.

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

Biology and Medicine::

    Biological Probes: The compound can serve as a fluorescent probe.

    Antibacterial Properties: Some derivatives exhibit antibacterial activity.

Industry::

    Materials Science: Used in the synthesis of functional materials.

Mechanism of Action

The exact mechanism of action depends on the specific application. For example, in drug development, it may interact with specific molecular targets or pathways.

Comparison with Similar Compounds

While 5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its boronic ester functionality, similar compounds include:

    2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane:

    N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tolylsulfonamide:

Properties

IUPAC Name

5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)11-8-16-12-6-5-9(17(18)19)7-10(11)12/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRUEPMHZGNYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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